molecular formula C14H15FN2O2S B7577596 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid

5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid

Cat. No. B7577596
M. Wt: 294.35 g/mol
InChI Key: BLYYLWMQXTXZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid, also known as FMTB, is a chemical compound that has been widely used in scientific research. FMTB is a member of the benzoic acid family and is a derivative of 5-fluorouracil, which is a chemotherapy drug. FMTB has been found to have various biochemical and physiological effects, which make it useful in a range of scientific applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid involves the inhibition of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting this enzyme, 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid prevents the synthesis of DNA, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid in lab experiments is its effectiveness in inhibiting the growth of cancer cells. 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid in scientific research. One potential direction is the development of new compounds that are based on the structure of 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid, which may have improved efficacy and reduced toxicity. Another potential direction is the use of 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid in combination with other drugs to enhance their effectiveness in the treatment of various diseases. Finally, the use of 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid in drug delivery systems may also be explored, as it has been found to have good solubility and stability in aqueous solutions.

Synthesis Methods

The synthesis of 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid involves several steps, starting with the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form 5-fluoro-2-chlorobenzoic acid. This compound is then reacted with N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine to form the intermediate compound, which is then reacted with sodium hydroxide to form 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid.

Scientific Research Applications

5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid has been used in various scientific research applications, including cancer research, drug discovery, and drug delivery. 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid has been found to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. 5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid has also been used in drug discovery to identify new compounds that can be used in the treatment of various diseases.

properties

IUPAC Name

5-fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-9-13(20-8-16-9)7-17(2)6-10-3-4-11(15)5-12(10)14(18)19/h3-5,8H,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYLWMQXTXZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)CC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid

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